![molecular formula C17H17FN2O3S B2987459 N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 847769-30-6](/img/structure/B2987459.png)
N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.25 . The compound should be stored in a dry, room temperature environment .Applications De Recherche Scientifique
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. The presence of the fluorobenzene sulfonamide group in our compound could potentially interact with viral proteins, disrupting their function or replication processes.
Anti-inflammatory Studies
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . The compound’s ability to bind to multiple receptors could be leveraged to develop new derivatives with enhanced anti-inflammatory effects, which could be beneficial for treating conditions like arthritis or asthma.
Anticancer Therapeutics
Compounds containing indole and cyclopropane rings have been explored for their anticancer potential . The structural features of N-cyclopropyl-2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide may allow it to act as a kinase inhibitor, similar to other cancer drugs, and could be investigated for its efficacy against various cancer cell lines.
Anti-HIV Activity
Indole derivatives have also been studied for their anti-HIV properties . The compound’s molecular framework could be modified to enhance its interaction with HIV-related enzymes or proteins, potentially leading to new treatments for HIV infection.
Antioxidant Applications
The indole scaffold is known for its antioxidant activity, which is crucial in protecting cells from oxidative stress . Research into the antioxidant capacity of this compound could lead to its use in preventing or treating diseases caused by oxidative damage.
Antimicrobial and Antitubercular Uses
The structural complexity of indole derivatives makes them suitable candidates for antimicrobial and antitubercular drugs . The compound could be synthesized in various forms to screen for pharmacological activities against a range of bacterial and mycobacterial infections.
Antidiabetic Potential
Indole-based compounds have shown promise in antidiabetic drug development . The compound could be investigated for its ability to modulate insulin release or glucose metabolism, offering a new avenue for diabetes treatment.
Antimalarial and Anticholinesterase Activities
Lastly, the indole core is present in many compounds with antimalarial and anticholinesterase activities . Research into these applications could provide insights into new treatments for malaria and neurodegenerative diseases like Alzheimer’s.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-3-9-16(10-4-13)24(22,23)20-15-5-1-12(2-6-15)11-17(21)19-14-7-8-14/h1-6,9-10,14,20H,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOWEYAOWUWWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

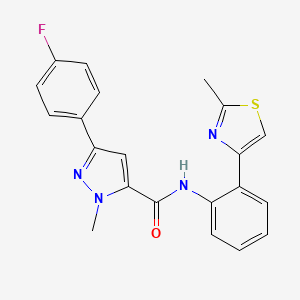
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)


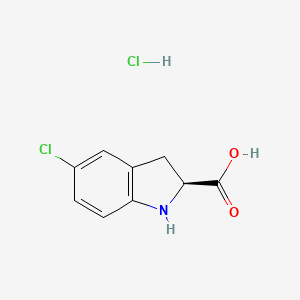
![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)
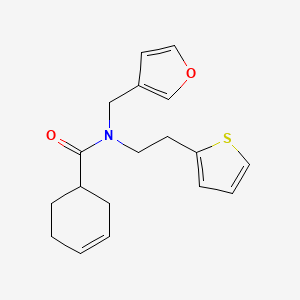
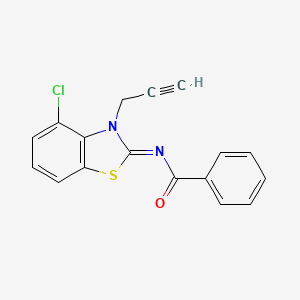
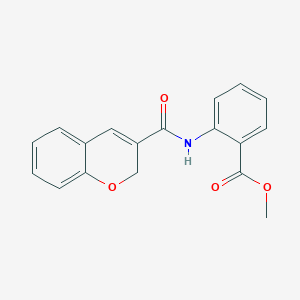
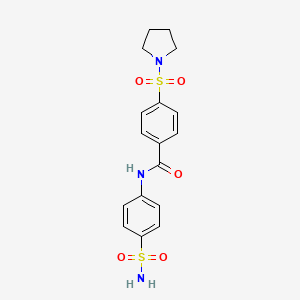
![2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide](/img/structure/B2987393.png)
![(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2987395.png)
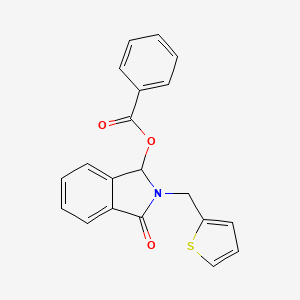
![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)